2-(2-Ethoxy-2-oxoethyl)-1-methyl-2H-pyrrolo[1,2-a]pyrazin-5-ium bromide
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Overview
Description
2-(2-Ethoxy-2-oxoethyl)-1-methyl-2H-pyrrolo[1,2-a]pyrazin-5-ium bromide is a chemical compound with a complex structure that includes a pyrrolo[1,2-a]pyrazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Ethoxy-2-oxoethyl)-1-methyl-2H-pyrrolo[1,2-a]pyrazin-5-ium bromide typically involves the reaction of a pyrrolo[1,2-a]pyrazine derivative with ethyl bromoacetate under specific conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, with the presence of a base like triethylamine to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-(2-Ethoxy-2-oxoethyl)-1-methyl-2H-pyrrolo[1,2-a]pyrazin-5-ium bromide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the bromide ion is replaced by other nucleophiles such as hydroxide or cyanide ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.
Scientific Research Applications
2-(2-Ethoxy-2-oxoethyl)-1-methyl-2H-pyrrolo[1,2-a]pyrazin-5-ium bromide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-(2-Ethoxy-2-oxoethyl)-1-methyl-2H-pyrrolo[1,2-a]pyrazin-5-ium bromide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Ethoxy-2-oxoethyl)-1-[(4-methylphenyl)methyl]pyridin-1-ium bromide
- 1-(2-Ethoxy-2-oxoethyl)pyridin-1-ium bromide
- 1-(2-Ethoxy-2-oxoethyl)-2-methyl-3-(2-oxo-2-phenylethyl)-3H-benzimidazol-1-ium bromide
Uniqueness
2-(2-Ethoxy-2-oxoethyl)-1-methyl-2H-pyrrolo[1,2-a]pyrazin-5-ium bromide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its pyrrolo[1,2-a]pyrazine core differentiates it from other similar compounds, potentially leading to unique interactions with molecular targets and distinct applications in various fields.
Properties
CAS No. |
138747-11-2 |
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Molecular Formula |
C12H15BrN2O2 |
Molecular Weight |
299.16 g/mol |
IUPAC Name |
ethyl 2-(1-methylpyrrolo[1,2-a]pyrazin-2-ium-2-yl)acetate;bromide |
InChI |
InChI=1S/C12H15N2O2.BrH/c1-3-16-12(15)9-14-8-7-13-6-4-5-11(13)10(14)2;/h4-8H,3,9H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
ASSAUAZHVQODHY-UHFFFAOYSA-M |
Canonical SMILES |
CCOC(=O)C[N+]1=C(C2=CC=CN2C=C1)C.[Br-] |
Origin of Product |
United States |
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